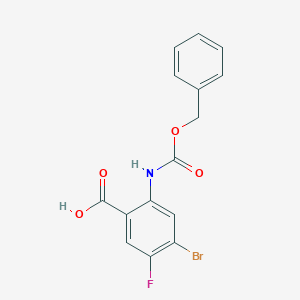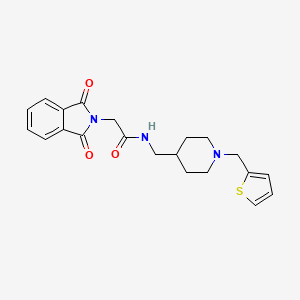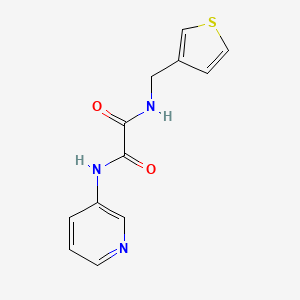![molecular formula C12H14ClN B2604755 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287334-63-6](/img/structure/B2604755.png)
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that features a unique bicyclic structure. This compound is part of a class of chemicals known for their rigid, well-defined frameworks, which are highly desirable in medicinal chemistry due to their potential pharmacological benefits. The bicyclo[1.1.1]pentane skeleton provides a stable, sp3-rich structure that can be functionalized for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the conversion of readily available bicyclo[1.1.1]pentan-1-amine substructures. One reported method includes the use of imine photochemistry to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton, followed by hydrolysis of the imine products to yield complex, sp3-rich primary amine building blocks .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient synthetic protocols to produce the desired bicyclic amine derivatives. The development of metal-free homolytic aromatic alkylation of benzene has also been explored as a versatile approach to synthesize such compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine: The compound’s stability and functionalizability make it a potential candidate for drug development.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers and resins
Mecanismo De Acción
The mechanism by which 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The rigid bicyclic structure allows for specific binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the functional groups attached to the bicyclic core and the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenylbicyclo[1.1.1]pentan-1-amine
- 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine stands out due to its specific substitution pattern, which provides unique chemical and biological properties. The presence of the chloro and methyl groups on the phenyl ring can influence the compound’s reactivity and interactions, making it a valuable scaffold for further functionalization and application in various fields .
Propiedades
IUPAC Name |
3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-8-2-3-9(4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAQISHDMBZHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2604676.png)


![6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2604681.png)






![3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2604695.png)
